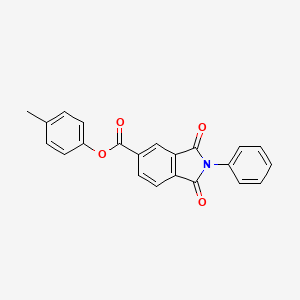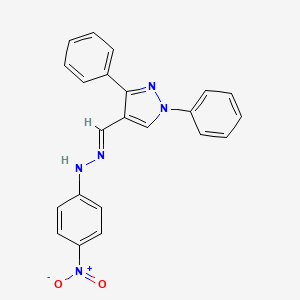![molecular formula C15H10ClIN2O2 B11709859 5-chloro-N-[4-(cyanomethyl)phenyl]-2-hydroxy-3-iodobenzamide](/img/structure/B11709859.png)
5-chloro-N-[4-(cyanomethyl)phenyl]-2-hydroxy-3-iodobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-[4-(cyanomethyl)phenyl]-2-hydroxy-3-iodobenzamide is an organic compound with a complex structure that includes a benzamide core substituted with chlorine, iodine, and cyanomethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[4-(cyanomethyl)phenyl]-2-hydroxy-3-iodobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Reduction: Conversion of the nitro group to an amine.
Halogenation: Introduction of chlorine and iodine atoms to the benzene ring.
Amidation: Formation of the benzamide structure by reacting the amine with a suitable carboxylic acid derivative.
Cyanomethylation: Introduction of the cyanomethyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
5-chloro-N-[4-(cyanomethyl)phenyl]-2-hydroxy-3-iodobenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the cyanomethyl group to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiols.
Major Products
Oxidation: Formation of 5-chloro-N-[4-(cyanomethyl)phenyl]-2-oxo-3-iodobenzamide.
Reduction: Formation of 5-chloro-N-[4-(aminomethyl)phenyl]-2-hydroxy-3-iodobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学研究应用
5-chloro-N-[4-(cyanomethyl)phenyl]-2-hydroxy-3-iodobenzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Investigation of its effects on cellular processes and pathways.
作用机制
The mechanism of action of 5-chloro-N-[4-(cyanomethyl)phenyl]-2-hydroxy-3-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the cyanomethyl group can enhance its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 5-chloro-N-[4-(cyanomethyl)phenyl]-2-methoxybenzamide
- 5-chloro-N-[4-(cyanomethyl)phenyl]-2-hydroxy-3-bromobenzamide
Uniqueness
5-chloro-N-[4-(cyanomethyl)phenyl]-2-hydroxy-3-iodobenzamide is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to similar compounds.
属性
分子式 |
C15H10ClIN2O2 |
|---|---|
分子量 |
412.61 g/mol |
IUPAC 名称 |
5-chloro-N-[4-(cyanomethyl)phenyl]-2-hydroxy-3-iodobenzamide |
InChI |
InChI=1S/C15H10ClIN2O2/c16-10-7-12(14(20)13(17)8-10)15(21)19-11-3-1-9(2-4-11)5-6-18/h1-4,7-8,20H,5H2,(H,19,21) |
InChI 键 |
QBQPEWXZDKCWIA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC#N)NC(=O)C2=C(C(=CC(=C2)Cl)I)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Bis(1-methylethyl)amino]ethyl decanoate](/img/structure/B11709776.png)



![N'~1~,N'~5~-bis[(E)-(2-hydroxyphenyl)methylidene]pentanedihydrazide](/img/structure/B11709782.png)
![4-bromo-2-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11709795.png)



![2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11709825.png)
![4-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid](/img/structure/B11709832.png)

![(1Z)-1-{2-[(1Z)-6,7-Dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]hydrazin-1-ylidene}-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11709841.png)

